1,4-Diacetoxy-2-bromobenzene
Overview
Description
1,4-Diacetoxy-2-bromobenzene is an organic compound with the linear formula (H3CCO2)2C6H3Br . It has a molecular weight of 273.08 .
Synthesis Analysis
This compound can be prepared by reacting 1,4-benzoquinone with zinc bromide in the presence of acetic anhydride .Molecular Structure Analysis
The empirical formula of 1,4-Diacetoxy-2-bromobenzene is C10H9BrO4 . The linear formula is (H3CCO2)2C6H3Br .Chemical Reactions Analysis
1,4-Diacetoxy-2-bromobenzene may be used to synthesize bromohydroquinone .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 70-75 °C (lit.) .Scientific Research Applications
Synthesis of Related Compounds
1,4-Diacetoxy-2-bromobenzene is not directly discussed in the available literature. However, its related compounds like 1-bromo-2,4-dinitrobenzene and other bromobenzene derivatives have been synthesized for various applications. For example, 1-bromo-2,4-dinitrobenzene is used in the production of medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent material. Its synthesis from bromobenzene involves nitration in water, yielding high purity and yield products (Xuan et al., 2010).
Electrochemical Applications
Bromine derivatives of dihydroxybenzenes, which include compounds related to 1,4-diacetoxy-2-bromobenzene, have been studied for their role in supercapacitors. These compounds, when used as additives in electrolytes, significantly increase the capacitance value of supercapacitors. This implies potential applications of such compounds in energy storage technologies (Frąckowiak et al., 2014).
Medicinal Chemistry
In medicinal chemistry, derivatives of bromobenzene, which can be structurally related to 1,4-diacetoxy-2-bromobenzene, have been utilized. For instance, 3,4-Diamino-3,4-dideoxy-l-chiro-inositol, a compound with potential medicinal applications, was prepared from bromobenzene through a series of chemical reactions including vinyl aziridine opening (Paul et al., 2001).
Industrial and Environmental Research
Studies involving bromobenzene and its derivatives, which are structurally related to 1,4-diacetoxy-2-bromobenzene, have also focused on their impact in industrial and environmental contexts. Research on different hepatic concentrations of bromobenzene and its derivatives in humanized-liver mice provided insights into the toxicological potential of these compounds, which is crucial for assessing environmental and occupational hazards (Miura et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(4-acetyloxy-3-bromophenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-6(12)14-8-3-4-10(9(11)5-8)15-7(2)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIFNWOHWJOCQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391036 | |
Record name | 1,4-Diacetoxy-2-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diacetoxy-2-bromobenzene | |
CAS RN |
52376-16-6 | |
Record name | 1,4-Diacetoxy-2-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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